molecular formula C8H13ClN2 B8147000 (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B8147000
M. Wt: 172.65 g/mol
InChI Key: XEPUYYVGPKEYQR-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5,6-dimethylpyridine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5,6-dimethylpyridine, formaldehyde, ammonium chloride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere at room temperature.

    Procedure: The starting materials are mixed and allowed to react, forming (5,6-Dimethylpyridin-2-yl)methanamine, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (5,6-Dimethylpyridin-2-yl)methanamine: The base form of the hydrochloride salt.

    2,5-Dimethylpyridine: A related compound with similar structural features.

    N,N-Dimethyl-2-pyridinamine: Another derivative of pyridine with different substituents.

Uniqueness

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(5,6-dimethylpyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPUYYVGPKEYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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